molecular formula C11H16N4O B12226025 N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]acetamide

N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B12226025
M. Wt: 220.27 g/mol
InChI Key: IFRKKRSJNWUTLT-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]acetamide typically involves the reaction of pyrimidine derivatives with pyrrolidine and acetamide precursors. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine in the presence of trifluoroacetic acid . The reaction conditions often include mild temperatures and the use of solvents such as toluene or ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]acetamide is unique due to its specific combination of a pyrimidine ring, a pyrrolidine ring, and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

N-methyl-N-(1-pyrimidin-2-ylpyrrolidin-3-yl)acetamide

InChI

InChI=1S/C11H16N4O/c1-9(16)14(2)10-4-7-15(8-10)11-12-5-3-6-13-11/h3,5-6,10H,4,7-8H2,1-2H3

InChI Key

IFRKKRSJNWUTLT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1CCN(C1)C2=NC=CC=N2

Origin of Product

United States

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